(Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, hydrochloride
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Overview
Description
(Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(222)octane, hydrochloride is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, hydrochloride typically involves a multi-step process. The initial step often includes the formation of the bicyclic core through a Diels-Alder reaction. Subsequent steps involve the introduction of the dimethylaminomethyl group and the phenyl group through various substitution reactions. The final step usually involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in studies involving enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as a potential treatment for certain neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, free base
- (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, sulfate
- (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, nitrate
Uniqueness
What sets (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, hydrochloride apart from its similar compounds is its enhanced solubility in water due to the presence of the hydrochloride group. This makes it more suitable for certain biological and industrial applications where solubility is a critical factor.
Properties
CAS No. |
62374-18-9 |
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Molecular Formula |
C17H26ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
dimethyl-[[(2R,3S)-3-phenyl-2-bicyclo[2.2.2]octanyl]methyl]azanium;chloride |
InChI |
InChI=1S/C17H25N.ClH/c1-18(2)12-16-13-8-10-15(11-9-13)17(16)14-6-4-3-5-7-14;/h3-7,13,15-17H,8-12H2,1-2H3;1H/t13?,15?,16-,17+;/m1./s1 |
InChI Key |
HRPXGFLIDDNWAL-WHCVVOEQSA-N |
Isomeric SMILES |
C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC=CC=C3)CC2.[Cl-] |
Origin of Product |
United States |
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